molecular formula C16H12ClN3O3 B2626656 N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-79-2

N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2626656
CAS No.: 886899-79-2
M. Wt: 329.74
InChI Key: ZHAXGCCPJFOKBH-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a chemical compound that is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to design and create a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Modification for Enhanced Biological Properties

One research direction involves modifying the pyrido[1,2-a]pyrimidine nucleus to optimize biological properties. Ukrainets et al. (2015) explored the methylation of the pyridine moiety of similar molecules, aiming to enhance analgesic properties. This modification led to increased biological activity, particularly for para-substituted derivatives, suggesting that structural modifications can significantly impact the therapeutic potential of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Analgesic Activity

The pursuit of new analgesics led to the synthesis of various N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, with some demonstrating promising analgesic properties. These findings underscore the potential of pyrido[1,2-a]pyrimidine derivatives as new analgesics, highlighting the importance of structural features in mediating biological effects (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Diuretic Properties

Investigations into the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were conducted to establish a structure-biological activity relationship. This research contributes to understanding how modifications in the pyrido[1,2-a]pyrimidine structure can influence diuretic activity, which is crucial for the development of new therapeutic agents (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Antiviral and Antimicrobial Activities

The antiviral and antimicrobial potentials of pyrido[1,2-a]pyrimidine derivatives have also been explored. For example, dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized as potential antiviral agents, with studies on their cytotoxicity and activity against herpes virus and coronavirus, demonstrating the potential of these compounds in treating viral infections (Ukrainets, Bereznyakova, & Turaibei, 2008).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-11-6-2-1-5-10(11)9-18-14(21)13-15(22)19-12-7-3-4-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXGCCPJFOKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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